
2-Aminothiophenol: A Technical Guide to its
Discovery and Historical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Aminothiophenol

Cat. No.: B119425 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
2-Aminothiophenol (2-ATP) is a pivotal organosulfur compound, serving as a cornerstone

intermediate in the synthesis of a multitude of pharmaceuticals and industrial chemicals, most

notably benzothiazoles. Its unique structure, featuring both an amino and a thiol group ortho to

each other on a benzene ring, imparts a reactivity profile that has been exploited in organic

synthesis for over a century. This technical guide provides an in-depth exploration of the

historical synthesis of 2-aminothiophenol, presenting detailed experimental protocols for key

historical methods, a comparative analysis of their efficiencies, and graphical representations of

the synthetic pathways.

Introduction and Discovery
2-Aminothiophenol, with the chemical formula C₆H₄(SH)(NH₂), is a colorless oily solid that is

prone to oxidation, often appearing as a colored impurity.[1] While the precise moment of its

first isolation is not prominently documented, its chemistry is deeply intertwined with the

development of benzothiazole synthesis. The pioneering work on benzothiazoles by August

Wilhelm von Hofmann in the late 19th century laid the groundwork for the synthesis and

utilization of its precursors, including 2-aminothiophenol.[2] A significant early synthesis

involved the reaction of 2-aminothiophenol or its disulfide with carbon disulfide, a method also

explored by Hofmann in 1887 to produce 2-mercaptobenzothiazole.[2] This highlights that 2-
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aminothiophenol was a known and accessible chemical entity during this foundational period

of heterocyclic chemistry.

Its importance grew substantially with the discovery of the diverse biological activities of

benzothiazole derivatives, which are now recognized for their antimicrobial, anticonvulsant, and

antioxidant properties, making 2-aminothiophenol an indispensable starting material in drug

discovery.[3]

Historical Synthetic Methodologies
Several classical routes to 2-aminothiophenol have been established, each with distinct

advantages and disadvantages regarding starting materials, reaction conditions, and yield. The

following sections detail the most historically significant methods.

Synthesis from 2-Chloronitrobenzene
One of the most extensively studied and versatile starting materials for 2-aminothiophenol
synthesis is the relatively inexpensive 2-chloronitrobenzene.[4] Multiple synthetic schemes

have been developed from this precursor.

Scheme I & II: Multi-step Synthesis via Disulfide Intermediate

These routes first involve the formation of di-(2-nitrophenyl)-disulfide. This intermediate is then

reduced to 2-nitrothiophenol (Scheme I) or converted to 2-nitrobenzenesulphonyl chloride

(Scheme II), followed by a final reduction step to yield 2-aminothiophenol. These three-step

processes, however, are characterized by very low overall yields.[4]

Scheme III: Two-Step Synthesis via Disulfide Intermediate

A more efficient approach involves the direct, single-step reduction of both the disulfide bond

and the nitro groups of di-(2-nitrophenyl)-disulfide using zinc dust in glacial acetic acid. This

two-step route offers a notable improvement in yield over the three-step methods.[4]

Scheme IV: One-Step Synthesis

The most direct historical method from 2-chloronitrobenzene is a one-step reaction using

sodium sulfide or sodium disulfide. This process involves the simultaneous substitution of the
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chlorine atom and reduction of the nitro group, providing the highest yield among the routes

starting from 2-chloronitrobenzene.[4][5]

Starting Material

Via Di-(2-nitrophenyl)-disulfide

Scheme I Scheme II

Product

2-Chloronitrobenzene

Di-(2-nitrophenyl)-disulfide

Na2S2

2-Aminothiophenol

Scheme IV: Na2S2
(Yield: 51.5%)

2-Nitrothiophenol

NaSH

2-Nitrobenzenesulphonyl
chloride

Cl2, HCl, HNO3

Scheme III: Zn/CH3COOH
(Yield: 15%)

Zn/CH3COOH
(Yield: 3.4%)

Zn/H2SO4
(Yield: 4.0%)

Click to download full resolution via product page

Synthetic Routes to 2-Aminothiophenol from 2-Chloronitrobenzene.[4]

Synthesis from Aniline via Mercaptobenzothiazole
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A common industrial and historical route involves two main steps starting from aniline.[1] First,

aniline reacts with carbon disulfide, typically under pressure and high temperature, to form 2-

mercaptobenzothiazole. This intermediate is then hydrolyzed using a strong base like sodium

hydroxide to cleave the thiazole ring and yield the sodium salt of 2-aminothiophenol.[6]

Aniline

2-Mercaptobenzothiazole

Carbon Disulfide
+ Sulfur

2-Aminothiophenol
NaOH Hydrolysis

Click to download full resolution via product page

Synthesis of 2-Aminothiophenol from Aniline.[1][6]

A key challenge in this method is the final isolation step. Acidification of the hydrolysis mixture

with strong mineral acids can lead to the formation of benzothiazole as a by-product, which is

difficult to separate due to a close boiling point.[6] A patented improvement involves using a

weak acid, such as acetic acid, for acidification, which minimizes by-product formation and

yields a product of much higher purity.[6]

Synthesis by Reduction of 2-Nitrobenzenesulfonyl
Chloride
Another documented historical method is the reduction of 2-nitrobenzenesulfonyl chloride.[1]

This starting material can be prepared from the oxidation of di-(2-nitrophenyl)-disulfide. The

subsequent reduction, typically with a metal like zinc in an acidic medium, simultaneously

reduces the nitro group to an amine and the sulfonyl chloride to a thiol.[4]
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2-Aminothiophenol
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Reduction of 2-Nitrobenzenesulfonyl Chloride.[1][4]

Data Presentation: Comparison of Synthesis Routes
The efficiency of the historical synthesis routes, particularly those starting from 2-

chloronitrobenzene, varies significantly. The choice of method often represents a trade-off

between the number of steps, complexity, and overall yield.

Table 1: Comparison of Synthetic Routes from 2-Chloronitrobenzene[4]

Scheme
Number of
Steps

Key
Intermediate

Key Reagents
Overall Yield
(%)

I 3 2-Nitrothiophenol
Na₂S₂, NaSH,

Zn/CH₃COOH
3.4

II 3

2-

Nitrobenzenesul

phonyl chloride

Na₂S₂, Cl₂,

Zn/H₂SO₄
4.0

III 2

Di-(2-

nitrophenyl)-

disulfide

Na₂S₂,

Zn/CH₃COOH
15.0

IV 1 None Na₂S₂ or Na₂S 51.5

Detailed Experimental Protocols
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The following protocols are adapted from the literature and represent key historical

methodologies for the synthesis of 2-aminothiophenol.

Protocol for One-Step Synthesis from 2-
Chloronitrobenzene (Scheme IV)[4]

Preparation of Sodium Disulfide: Dissolve sodium sulfide nonahydrate (Na₂S·9H₂O, 0.53 g,

0.016 M) in a suitable solvent. Add sublimed sulfur in three portions over 15 minutes and

heat until a clear brownish-red solution is formed.

Reaction: To a solution of 2-chloronitrobenzene (1.28 g, 0.008 M) in 20 mL of 50% refluxing

alcohol, add the prepared sodium disulfide solution over 30 minutes.

Reflux: Continue to reflux the reaction mixture for an additional 9-10 hours.

Work-up: Cool the reaction mixture. If a by-product of 2-chloroaniline has formed (visible as a

yellow oil), extract the mixture with ether (2 x 20 mL) to remove it.

Isolation: Saturate the aqueous layer containing the sodium salt of 2-aminothiophenol with

sodium chloride (NaCl).

Acidification: Carefully acidify the solution with glacial acetic acid (2.4 g, 0.04 M). The 2-
aminothiophenol will liberate as an oil.

Extraction and Drying: Extract the product several times with ether. Dry the combined ether

extracts and remove the ether by evaporation to obtain the final product.

Yield: 51.5%

Protocol for Synthesis via Hydrolysis of Benzothiazole
and Acetic Acid Isolation[6]

Hydrolysis: Prepare a hydrolysis mixture by reacting benzothiazole with an aqueous solution

of caustic soda (sodium hydroxide). This can be done under pressure at elevated

temperatures or at normal pressure under reflux. The resulting reaction mass contains the

sodium salt of 2-aminothiophenol and sodium formate.
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Dilution: Dilute the hydrolysis mixture with approximately 350 parts of cold water.

Acidification: While agitating the solution, add glacial acetic acid (approx. 68 parts) until the

pH of the mixture is adjusted to about 6.5.

Isolation: The 2-aminothiophenol will precipitate as an amber-colored oil. Separate the oil

layer from the aqueous layer.

Purity: 99.6% on an anhydrous basis.

Protocol for Reduction of Di-(o-nitrophenyl) Disulfide[7]
Reaction Setup: In a suitable flask, dissolve di-(o-nitrophenyl) disulfide (3.1 g) in 350 mL of

warm glacial acetic acid.

Reduction: Slowly add zinc dust (20 g) to the solution over a period of 30 minutes.

Reflux: Boil the mixture until the solution becomes colorless.

Isolation of Zinc Salt: Dilute the mixture with 2 volumes of water, cool, and filter to collect the

zinc salt of 2-aminothiophenol.

Yield of Zinc Salt: 90%

Liberation of Free Base (as Hydrochloride): Add 75 mL of concentrated hydrochloric acid to

8.5 g of the zinc salt. The warm solution is filtered and cooled in ice to precipitate 2-
aminothiophenol hydrochloride.

Purification: The product can be recrystallized from concentrated hydrochloric acid and then

from water.

Yield of Hydrochloride: 80%

Conclusion
The historical synthesis of 2-aminothiophenol showcases a classic evolution in synthetic

organic chemistry, moving from multi-step, low-yield processes to more efficient and direct one-

or two-step methods. Routes starting from 2-chloronitrobenzene demonstrate a clear
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progression towards higher efficiency, culminating in a single-step reaction with over 50% yield.

Similarly, the industrial method involving the hydrolysis of mercaptobenzothiazole was refined

through improved work-up procedures that significantly enhanced product purity. These

foundational methods, developed over decades of research, established 2-aminothiophenol
as a readily accessible intermediate, paving the way for its widespread use in the development

of pharmaceuticals, dyes, and other specialty chemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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